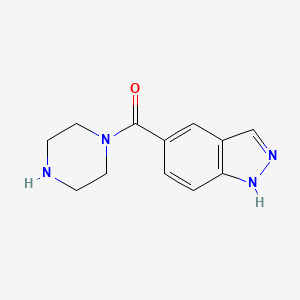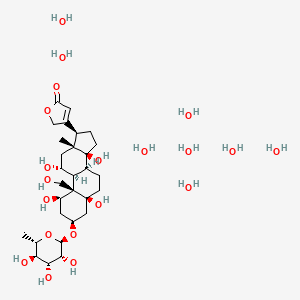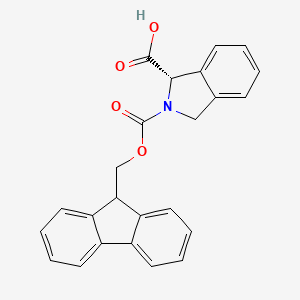
1H-Indazol-5-yl-1-piperazinylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-5-yl-1-piperazinylmethanone is a heterocyclic compound that features both an indazole and a piperazine moiety Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Análisis De Reacciones Químicas
1H-Indazol-5-yl-1-piperazinylmethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring.
Common reagents used in these reactions include palladium catalysts, TBHP, and various organometallic reagents. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1H-Indazol-5-yl-1-piperazinylmethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indazol-5-yl-1-piperazinylmethanone involves its interaction with specific molecular targets, such as protein kinases and other enzymes. The indazole moiety is known to inhibit the activity of protein kinase B/Akt, which plays a crucial role in cell survival and proliferation . The piperazine ring enhances the compound’s binding affinity and selectivity for its targets, leading to its biological effects.
Comparación Con Compuestos Similares
1H-Indazol-5-yl-1-piperazinylmethanone can be compared with other indazole and piperazine derivatives:
Indazole Derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxamide share the indazole core but differ in their functional groups and biological activities.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methoxyphenyl)piperazine have similar structures but exhibit different pharmacological properties.
The uniqueness of this compound lies in its combined indazole and piperazine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
1H-indazol-5-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14N4O/c17-12(16-5-3-13-4-6-16)9-1-2-11-10(7-9)8-14-15-11/h1-2,7-8,13H,3-6H2,(H,14,15) |
Clave InChI |
DJGYZZZXLGQGSH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)







![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)


![N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13917067.png)

